![molecular formula C8H12N2O3S B113371 2-amino-N-(2-hydroxyethyl)benzenesulfonamide CAS No. 959336-90-4](/img/structure/B113371.png)
2-amino-N-(2-hydroxyethyl)benzenesulfonamide
Overview
Description
2-amino-N-(2-hydroxyethyl)benzenesulfonamide is an organic compound . It belongs to the class of organic compounds known as benzenesulfonamides .
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2-nitrobenzenesulfonamide with 1-bromo-2-hexanol, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas .Molecular Structure Analysis
The molecular structure of this compound has been studied by various methods including gas electron diffraction and quantum chemical calculations . The molecule possesses CsS symmetry with the S−N bond perpendicular to the ring plane .Physical And Chemical Properties Analysis
The molecular weight of this compound is 216.26 g/mol . It has a topological polar surface area of 101 Ų and a rotatable bond count of 4 .Scientific Research Applications
Synthesis and Structural Analysis
Compounds similar to "2-amino-N-(2-hydroxyethyl)benzenesulfonamide" are synthesized and analyzed for their chemical structure and potential applications. For example, a study by Naganagowda and Petsom (2011) details the synthesis of a derivative compound through a reaction process, emphasizing the importance of such chemicals in developing new materials and understanding their structural properties Naganagowda & Petsom, 2011.
Photodynamic Therapy and Cancer Treatment
Research on benzenesulfonamide derivatives reveals their potential in photodynamic therapy (PDT) for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with benzenesulfonamide derivative groups, showing promising results for Type II photosensitizers in PDT Pişkin, Canpolat, & Öztürk, 2020.
Inhibition of Carbonic Anhydrase
Another significant application involves the inhibition of carbonic anhydrase (CA), a therapeutic target for various conditions. Di Fiore et al. (2011) investigated N-substituted benzenesulfonamides, including those with hydroxyethyl groups, for their inhibition mechanism against carbonic anhydrase isoforms, unraveling aspects related to their potential therapeutic use Di Fiore et al., 2011.
Molecular Conformation Studies
The study of molecular conformations of benzenesulfonamides, including their derivatives, helps understand their biochemical interactions. Vigorito et al. (2022) explored the conformations of various benzenesulfonamides using rotational spectroscopy, providing insights into their structure-function relationships and potential biochemical applications Vigorito et al., 2022.
Mechanism of Action
Target of Action
The primary target of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide is currently unknown
Mode of Action
It is known that sulfonamides, a group of compounds to which this molecule belongs, generally act by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .
Biochemical Pathways
Sulfonamides are known to interfere with the enzymatic conversion of para-aminobenzoic acid (paba) to folic acid, a crucial step in bacterial dna synthesis .
Result of Action
Sulfonamides typically inhibit bacterial growth by preventing the synthesis of folic acid, an essential component of bacterial dna .
properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c9-7-3-1-2-4-8(7)14(12,13)10-5-6-11/h1-4,10-11H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUMXNPOCAWORJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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